Olanzapine pamoate is a crystalline salt composed of olanzapine, an atypical antipsychotic, and pamoic acid. This formulation allows for a long-acting intramuscular injection of olanzapine, commonly referred to as a depot injection. [] Olanzapine pamoate is primarily investigated for its potential to improve treatment adherence in patients with schizophrenia, as it eliminates the need for daily oral medication. [, , ]
Olanzapine pamoate is derived from the combination of olanzapine and pamoic acid. It is classified under the category of antipsychotic medications and is specifically indicated for managing schizophrenia and bipolar disorder. The compound has been approved for clinical use under the brand name Zypadhera in Europe and other regions .
The synthesis of olanzapine pamoate involves a straightforward reaction between olanzapine and pamoic acid. The general method includes:
This process is designed to ensure that the reaction proceeds efficiently, yielding a product that meets pharmaceutical quality standards .
The molecular formula of olanzapine pamoate is with a molecular weight of approximately 686.87 g/mol. The structure consists of an olanzapine moiety linked to a pamoic acid moiety through a salt formation.
Olanzapine pamoate can undergo several chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of olanzapine when administered as a depot formulation.
Olanzapine exerts its antipsychotic effects through a multi-faceted mechanism:
The pharmacokinetic profile indicates that after intramuscular injection, plasma concentrations of olanzapine gradually increase over three months until steady state is achieved, providing prolonged therapeutic effects .
Olanzapine pamoate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring consistent therapeutic delivery.
Olanzapine pamoate is primarily utilized in clinical settings for:
Olanzapine pamoate (chemical name: 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid—2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine hydrate) is a crystalline salt formed between the basic olanzapine molecule and acidic pamoic acid. The standard monohydrate form (C₄₀H₃₈N₄O₇S·H₂O) features a 1:1 stoichiometric ratio of olanzapine to pamoic acid, with one water molecule incorporated in the crystal lattice [1] [6]. The dihydrate variant, though less common, demonstrates enhanced crystalline stability under high-humidity conditions due to additional hydrogen bonding between water molecules and carboxylate groups of pamoic acid [1].
Pamoic acid’s extended aromatic system facilitates π-π stacking interactions with olanzapine’s thienobenzodiazepine ring, while its carboxylic acid groups form ionic bonds with olanzapine’s tertiary amine. This arrangement creates a layered crystal packing structure, as confirmed by single-crystal X-ray diffraction [6]. The monohydrate exhibits a triclinic crystal system with P-1 space group symmetry, while the dihydrate adopts a monoclinic configuration (P2₁/c) [1].
Table 1: Structural Parameters of Olanzapine Pamoate Hydrates
Parameter | Monohydrate | Dihydrate |
---|---|---|
Stoichiometry | Olanzapine·Pamoate·H₂O | Olanzapine·Pamoate·2H₂O |
Crystal System | Triclinic | Monoclinic |
Space Group | P-1 | P2₁/c |
Key Stabilizing Interactions | Ionic bonding, π-π stacking | Additional H-bonding networks |
Thermal Dehydration Onset | 110°C | 95°C |
The low aqueous solubility of olanzapine pamoate monohydrate (0.043 mg/mL at 25°C) arises from pamoic acid’s hydrophobic naphthalene rings and the crystal lattice energy [6] [9]. This property enables sustained release kinetics following intramuscular injection, with dissolution-mediated absorption lasting 2–4 weeks [9]. Accelerated stability studies (40°C/75% RH) confirm the monohydrate form remains chemically and physically stable for >24 months, with polymorphic conversion occurring only above 150°C [1] [7].
Polymorphic screening identified three anhydrous forms (I-III), but only the monohydrate and dihydrate demonstrate pharmaceutical utility. The monohydrate exhibits superior thermodynamic stability below 60% RH, while the dihydrate becomes favored at higher humidity [1]. This humidity-dependent stability necessitates controlled drying (40–50°C under vacuum) to ensure consistent monohydrate formation during manufacturing [1] [6]. Patent protection specifically claims the monohydrate form (US 6169084), leveraging its stability profile for long-acting injectable formulations [6].
The industrial synthesis involves an acid-base reaction between olanzapine free base and pamoic acid in aprotic solvents:
Olanzapine₍fᵣₑₑ bₐₛₑ₎ + H₂Pamoate → Olanzapine·Pamoate↓ + H₂O
Critical process parameters include:
Polymorphic control during micronization presents significant challenges. Conventional ball milling converts Form I to metastable Form II due to localized heating (>70°C). Fluid energy milling using nitrogen or CO₂ at controlled pressures (4–6 kg/cm²) maintains the monohydrate structure by preventing thermal degradation, achieving D₉₀ particle sizes <20 µm without polymorphic transition [7].
Table 2: Synthesis and Polymorphism Control Parameters
Process Stage | Optimal Conditions | Impact on Polymorphism |
---|---|---|
Precipitation | Ethyl acetate/acetone (3:1), 5–10°C | Prevents solvate formation |
Recrystallization | NMP/water (1:2), 25°C | Enhances crystal perfection |
Drying | 40–50°C under vacuum | Maintains monohydrate stoichiometry |
Micronization | Fluid energy mill (N₂/CO₂), 4–6 kg/cm² | Avoids Form I → II conversion |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7